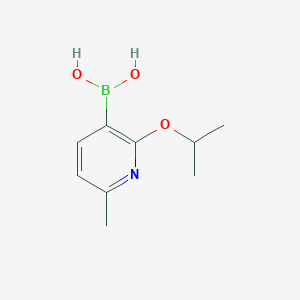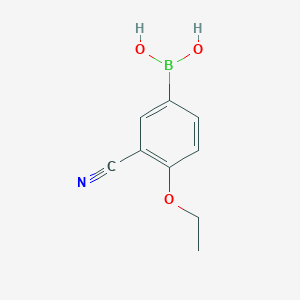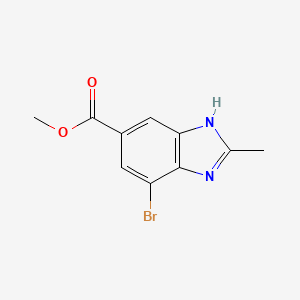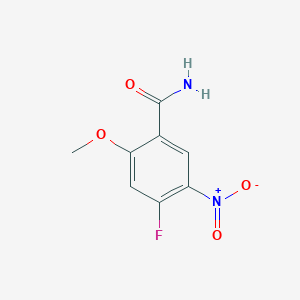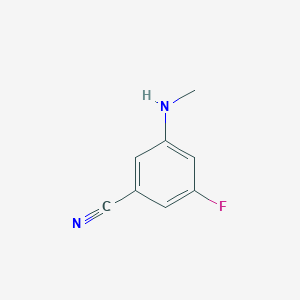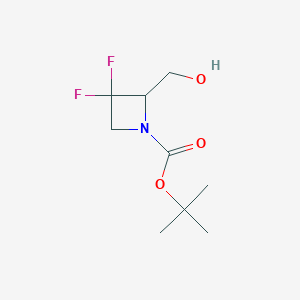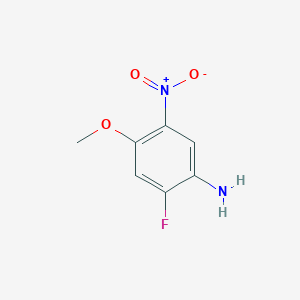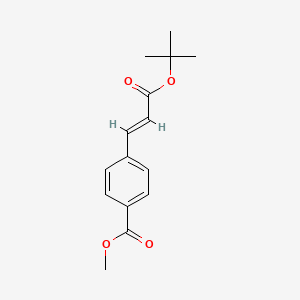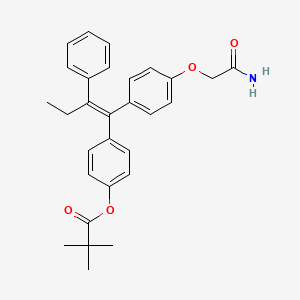
4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino-oxoethoxy group and a phenyl pivalate moiety. Its molecular structure suggests that it could be involved in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino-Oxoethoxy Intermediate: This step involves the reaction of a suitable precursor with an amino-oxoethoxy reagent under controlled conditions.
Coupling with Phenyl Butenyl Intermediate: The amino-oxoethoxy intermediate is then coupled with a phenyl butenyl intermediate using a coupling agent such as diethylphosphorocyanidate (DEPC) in the presence of a base.
Final Esterification: The final step involves the esterification of the coupled product with pivalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets. The amino-oxoethoxy group may interact with enzymes or receptors, modulating their activity. The phenyl pivalate moiety could enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-oxoethoxy)benzoic acid: Shares the amino-oxoethoxy group but lacks the phenyl pivalate moiety.
DIMETHYL 4-[4-(2-Amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Contains a similar amino-oxoethoxy group but has a different core structure.
Uniqueness
The uniqueness of 4-(1-(4-(2-Amino-2-oxoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-5-25(20-9-7-6-8-10-20)27(21-11-15-23(16-12-21)33-19-26(30)31)22-13-17-24(18-14-22)34-28(32)29(2,3)4/h6-18H,5,19H2,1-4H3,(H2,30,31)/b27-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZVWPQYGJXPB-IMVLJIQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCC(=O)N)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCC(=O)N)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8120751.png)
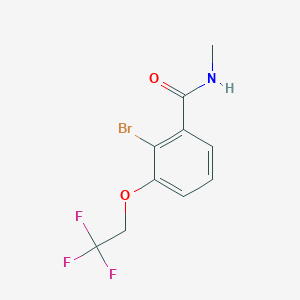
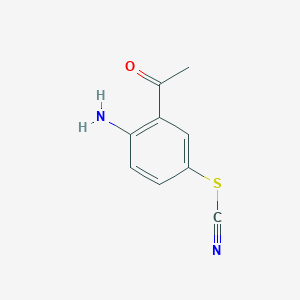
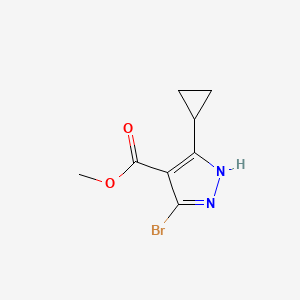
![[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B8120787.png)
![[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B8120793.png)
